1-Cyclopropyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

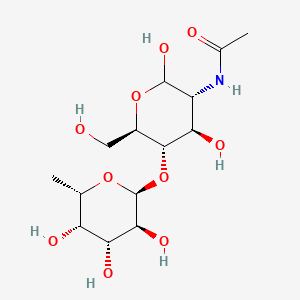

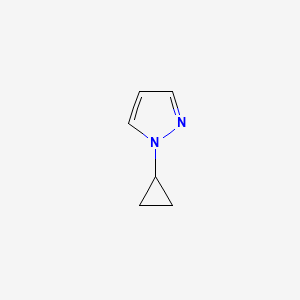

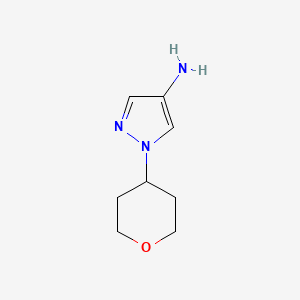

1-Cyclopropyl-1H-pyrazole is a chemical compound with the molecular formula C6H8N2 . It is a colorless to yellow sticky oil to semi-solid or liquid .

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-1H-pyrazole consists of a five-membered ring with two adjacent nitrogen atoms. The molecular weight of this compound is 108.14 g/mol . The InChI code for this compound is 1S/C6H8N2/c1-4-7-8 (5-1)6-2-3-6/h1,4-6H,2-3H2 .

Physical And Chemical Properties Analysis

1-Cyclopropyl-1H-pyrazole has a molecular weight of 108.14 g/mol . It is a colorless to yellow sticky oil to semi-solid or liquid . The exact mass of this compound is 108.068748264 g/mol, and it has a topological polar surface area of 17.8 Ų .

科学的研究の応用

Organic Synthesis

“1-Cyclopropyl-1H-pyrazole” can be used in organic synthesis . It can serve as a building block in the synthesis of more complex organic compounds. The compound’s unique structure, with a cyclopropyl group attached to a pyrazole ring, can introduce interesting properties into the synthesized compounds .

Boronic Acid Derivatives

The compound can be used to produce boronic acid derivatives . For example, “1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester” is a derivative of "1-Cyclopropyl-1H-pyrazole" . Boronic acid derivatives have important applications in organic chemistry, including in the Suzuki reaction, a type of cross-coupling reaction used to form carbon-carbon bonds .

Material Science

In the field of material science, “1-Cyclopropyl-1H-pyrazole” could potentially be used in the development of new materials . Its unique structure could contribute to the properties of these materials .

Chromatography

“1-Cyclopropyl-1H-pyrazole” might be used in chromatography . Chromatography is a technique used to separate mixtures, and the compound could potentially be used as a stationary phase or as a part of the mobile phase .

Chemical Synthesis

The compound can be used in chemical synthesis . It can serve as a starting material or intermediate in the synthesis of other chemicals .

Analytical Chemistry

In analytical chemistry, “1-Cyclopropyl-1H-pyrazole” could potentially be used as a reagent or standard . It could help in the identification or quantification of other substances .

Safety and Hazards

作用機序

Target of Action

Pyrazole derivatives, in general, have been found to possess a wide range of pharmacological activities, indicating that they likely interact with multiple targets .

Mode of Action

Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

They also exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities , indicating that they likely affect a variety of biochemical pathways.

Result of Action

Given the wide range of activities exhibited by pyrazole derivatives , it can be inferred that the compound likely induces a variety of molecular and cellular changes.

特性

IUPAC Name |

1-cyclopropylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-4-7-8(5-1)6-2-3-6/h1,4-6H,2-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLZMOUAZWHRFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680238 |

Source

|

| Record name | 1-Cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-1H-pyrazole | |

CAS RN |

1151814-36-6 |

Source

|

| Record name | 1-Cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

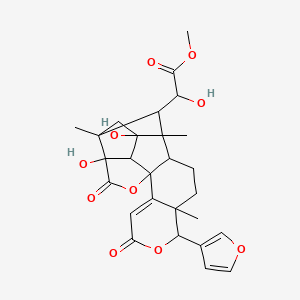

![10-fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-Carboxylic Acid](/img/structure/B569142.png)